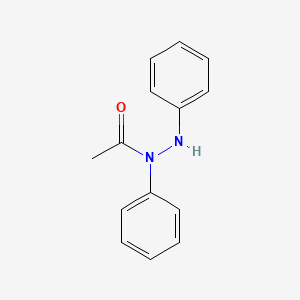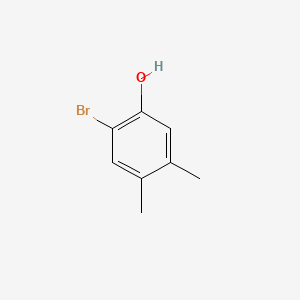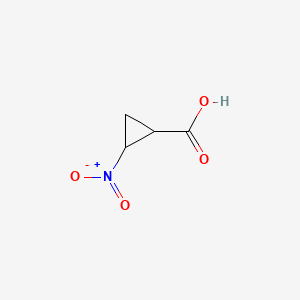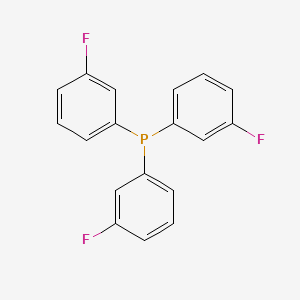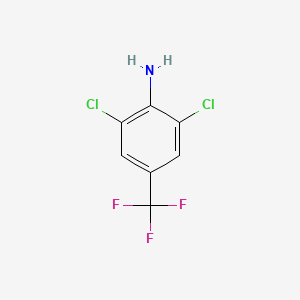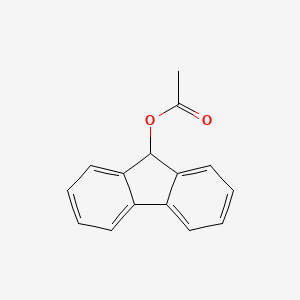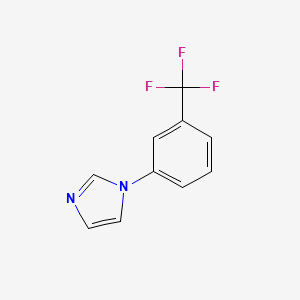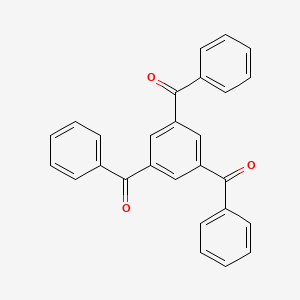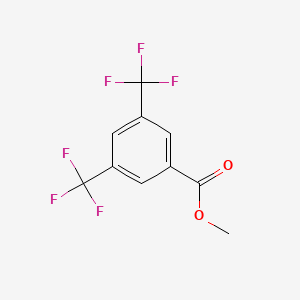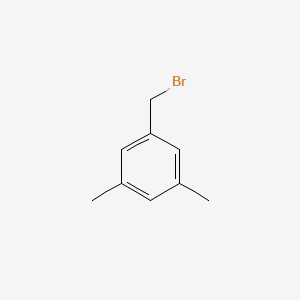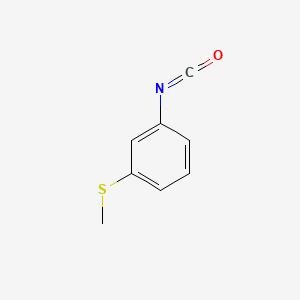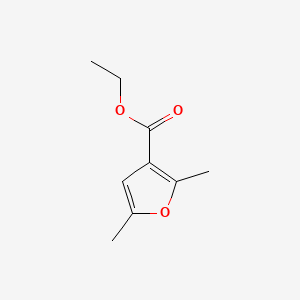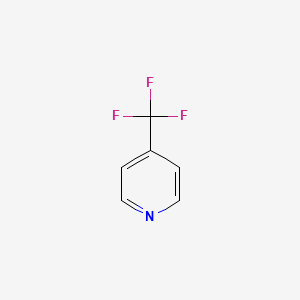
4-(Trifluoromethyl)pyridine
Overview
Description
4-(Trifluoromethyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to the fourth position of a pyridine ring. This compound is a colorless liquid with a pungent odor and is widely used in various chemical reactions due to its unique properties. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable building block in pharmaceuticals, agrochemicals, and material sciences .
Mechanism of Action
Target of Action
4-(Trifluoromethyl)pyridine is a pyridine derivative It’s known that the compound can affect the respiratory system .
Mode of Action
It’s known to be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . It’s also used in the synthesis of metal-organic frameworks (MOFs) and methiodide salts .
Biochemical Pathways
It’s known that the compound is used in the synthesis of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Pharmacokinetics
The compound has a boiling point of 110 °c (lit) and a density of 127 g/mL at 25 °C (lit) . These properties may influence its bioavailability.
Result of Action
It’s known that the compound and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Action Environment
It’s also known that the compound is flammable , which may influence its stability and efficacy in certain environments.
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. These interactions often result in the formation of reactive intermediates that can further react with biomolecules, influencing the overall biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic stability and reducing toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These effects are often dose-dependent, with higher doses leading to more severe outcomes. Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its biological activity and toxicity. For instance, the formation of reactive intermediates during metabolism can lead to covalent binding with cellular macromolecules, resulting in potential toxic effects . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, targeting to the nucleus can allow the compound to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)pyridine can be synthesized through several methods:
Trifluoromethylation of 4-iodobenzene:
Chlorine/Fluorine Exchange: This method uses trichloromethylpyridine as a starting material, where chlorine atoms are replaced with fluorine atoms.
Construction of Pyridine Ring: This method involves building the pyridine ring from a trifluoromethyl-containing building block.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
4-(Trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles and electrophiles, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring, resulting in different oxidation states and derivatives.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions.
Major Products Formed:
(Trifluoromethyl)pyridyllithiums: Formed via metalation reactions.
Metal-Organic Frameworks (MOFs): Synthesized using this compound as a ligand.
Methiodide Salts: Produced through specific substitution reactions.
Scientific Research Applications
4-(Trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines:
2-(Trifluoromethyl)pyridine: Similar in structure but with the trifluoromethyl group at the second position, leading to different reactivity and applications.
3-(Trifluoromethyl)pyridine: The trifluoromethyl group is at the third position, which also affects its chemical properties and uses.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it particularly valuable in various applications .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYVNMXPYWIJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191398 | |
| Record name | Pyridine, 4-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3796-24-5 | |
| Record name | 4-(Trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Trifluoromethyl)pyridine exert its effects in biological systems?
A1: While this compound itself might not have direct biological targets, research primarily utilizes it as a building block for more complex molecules. For instance, it serves as a key component in developing Glycine Transporter 1 (GlyT1) inhibitors. [, ] These inhibitors work by binding to GlyT1, a protein responsible for transporting the neurotransmitter glycine. By blocking GlyT1, these inhibitors increase the extracellular concentration of glycine in the brain, potentially leading to therapeutic effects in conditions like schizophrenia. [, ]
Q2: What is the molecular formula, weight, and spectroscopic data of this compound?
A2: * Molecular Formula: C6H4F3N * Molecular Weight: 147.10 g/mol* Spectroscopic Data: Spectroscopic studies, including FT-IR, FT-Raman, 1H NMR, and 13C NMR, have been conducted to characterize the vibrational frequencies and chemical shifts of this compound. These data provide valuable insights into its molecular structure and properties. [, ]
Q3: What is the solubility of this compound in common solvents?
A3: this compound exhibits solubility in a wide range of organic solvents. [] This property makes it a versatile building block for synthesizing various derivatives and facilitating diverse chemical reactions.
Q4: Are there any known catalytic applications of this compound or its derivatives?
A4: Currently, the research primarily focuses on utilizing this compound as a building block for synthesizing biologically active compounds, including GlyT1 inhibitors, rather than exploring its catalytic properties. [, ]
Q5: How has computational chemistry been used in research related to this compound?
A5: Researchers have employed computational techniques like Density Functional Theory (DFT) to study the molecular structure, vibrational frequencies, and Non-Linear Optical (NLO) behavior of this compound. [, ] DFT calculations offer insights into its electronic structure and properties, aiding in the design and optimization of new derivatives with desired characteristics.
Q6: How do structural modifications of this compound affect the activity and potency of its derivatives?
A6: Research on GlyT1 inhibitors demonstrates the profound impact of structural modifications on biological activity. For example, introducing heteroaromatic rings to the core structure of this compound derivatives led to a significant enhancement in GlyT1 inhibitory activity. [] Further optimization, including the addition of specific substituents, resulted in the discovery of potent inhibitors with nanomolar IC50 values. [, ] This highlights the importance of SAR studies in optimizing the desired biological activity of this compound-based compounds.
Q7: What are the known stability characteristics of this compound and its derivatives?
A7: While specific stability data for this compound might be limited, research emphasizes the importance of incorporating strategies to enhance the stability, solubility, and bioavailability of its derivatives, particularly in the context of drug development. [, ] Formulation approaches aim to protect these compounds from degradation, improve their pharmacokinetic profiles, and ultimately enhance their therapeutic potential.
Q8: What SHE (Safety, Health, and Environment) considerations are associated with this compound and its derivatives?
A8: As with any chemical, handling this compound and its derivatives requires adherence to safety guidelines. It is essential to consider potential hazards, implement appropriate control measures, and promote responsible practices to ensure the well-being of researchers and minimize environmental impact. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


